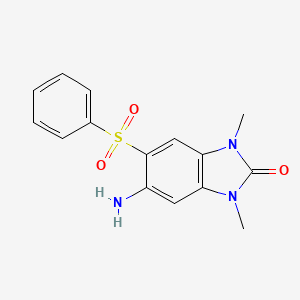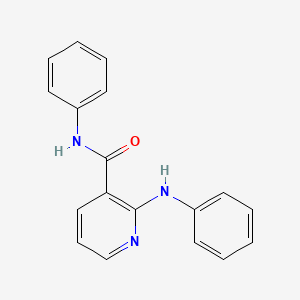![molecular formula C17H21N3O3S B4778063 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4778063.png)
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide
説明
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide, also known as NSC 319726, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
The mechanism of action of 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 is not fully understood, but it is believed to involve the inhibition of various cellular processes that are essential for cancer cell growth and survival. One study suggests that 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 inhibits the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. Another study suggests that 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has also been shown to have anti-inflammatory properties, and has been tested in animal models of rheumatoid arthritis.
実験室実験の利点と制限
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. It has also been shown to have low toxicity in animal models, which makes it a safe compound to use in research. However, one limitation of 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
将来の方向性
There are several future directions for research on 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726. One direction is to further investigate its mechanism of action, in order to better understand how it inhibits cancer cell growth and survival. Another direction is to test 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 in animal models of cancer, in order to determine its efficacy and potential side effects. Finally, 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 could be modified and tested in combination with other anti-cancer drugs, in order to determine if it has synergistic effects.
科学的研究の応用
2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 has been studied for its potential use in scientific research, particularly in the field of oncology. This compound has been shown to have anti-cancer properties, and has been tested in various cancer cell lines. In one study, 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, 2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide 319726 was found to inhibit the growth of lung cancer cells by inducing autophagy and apoptosis.
特性
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-16(17(21)19-13-14-8-7-11-18-12-14)20(24(2,22)23)15-9-5-4-6-10-15/h4-12,16H,3,13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMODNCPMLZZWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylsulfonyl)(phenyl)amino]-N-(pyridin-3-ylmethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4777980.png)
![N-(2-methoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4777990.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4778002.png)
![N-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4778010.png)


![1-(3-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4778021.png)
![7-(4-benzyl-1-piperidinyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4778029.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4778030.png)
![methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4778032.png)
![6-(3-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4778039.png)
![2-[(4-methyl-1-piperidinyl)carbonyl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4778046.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxy-2-naphthamide](/img/structure/B4778071.png)
